molecular formula C21H22N4O2S B2726433 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 2034234-36-9

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2726433
CAS RN: 2034234-36-9
M. Wt: 394.49
InChI Key: OWSIBECRWVAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is C21H22N4O2S. The InChI code is 1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is 394.49. It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is a part of a broader family of chemicals explored for their potential in various fields of scientific research. While the specific compound was not directly identified in the literature, related compounds have been synthesized and studied for their pharmacological and chemical properties. For example, compounds with naphthalen-2-yl acetate and substituted piperazine structures have been evaluated for anticonvulsant activity, showcasing the interest in such molecular frameworks for neurological applications (Ghareb et al., 2017).

Pharmacological Exploration

Derivatives of piperazine, especially those substituted with naphthalene sulfonyl groups, are of interest in the development of therapeutic agents. For instance, analogues of σ receptor ligand involving piperazine and naphthalene structures have been designed for potential use in oncology and diagnostic applications, highlighting the compound's relevance in medical research (Abate et al., 2011). These studies suggest a broad interest in naphthalene and piperazine derivatives for their potential therapeutic and diagnostic properties.

Anti-Diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines, which share structural similarities with the compound , reveals their evaluation as anti-diabetic drugs. These compounds have been assessed over mechanisms such as dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating the compound's potential relevance in diabetes treatment (Bindu et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds containing piperazine and naphthalene moieties have been synthesized and evaluated for antimicrobial and antioxidant activities. This includes research into bioactive sulfonamide and amide derivatives incorporating similar structural features, indicating potential for combating microbial infections and oxidative stress (Bhatt et al., 2016).

Future Directions

While specific future directions for 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine are not mentioned, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . This suggests that they could be further explored for potential therapeutic applications.

properties

IUPAC Name

3-cyclopropyl-6-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,20-7-3-5-16-4-1-2-6-18(16)20)25-14-12-24(13-15-25)21-11-10-19(22-23-21)17-8-9-17/h1-7,10-11,17H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSIBECRWVAROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine

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